6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate
Description
This compound is a heterocyclic derivative combining a 1,3,4-thiadiazole core with a pyran-4-one ring system and a benzoate ester. Its structure features a 5-acetamido-substituted thiadiazole linked via a sulfanylmethyl bridge to the 4-oxo-4H-pyran-3-yl moiety, which is esterified with benzoic acid. The benzoate ester group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-10(21)18-16-19-20-17(27-16)26-9-12-7-13(22)14(8-24-12)25-15(23)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTXHOCCJXEHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with acetic anhydride.
Attachment of the Thiadiazole to the Pyranone Ring: This step involves the reaction of the thiadiazole derivative with a suitable pyranone precursor under basic conditions.
Esterification: The final step is the esterification of the pyranone-thiadiazole intermediate with benzoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone and benzoate moieties.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The thiadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Medicine
Drug Design: The compound’s unique structure allows for the exploration of its potential as a pharmacophore in the design of new therapeutic agents.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoate Group
The compound’s benzoate group can be modified with different substituents to alter reactivity and bioactivity. Key analogs include:
Key Findings :
- The bromo-chloro derivative (516.8 g/mol) exhibits higher molecular weight and halogen-mediated reactivity, which could enhance binding to biological targets .
Modifications to the Thiadiazole Core
Replacing the acetamido group on the thiadiazole ring alters electronic and steric properties:
Key Findings :
- The propionamido analog (429.5 g/mol) demonstrates higher lipophilicity, suggesting improved blood-brain barrier penetration compared to the acetamido parent .
- The 5-amino derivative (385.4 g/mol) lacks the acetyl group, which may reduce steric hindrance and increase reactivity in nucleophilic environments .
Bioactivity Relative to Acetazolamide
Acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide), a carbonic anhydrase inhibitor, shares the 5-acetamido-thiadiazole motif with the target compound but lacks the pyran-benzoate system . Key differences:
- Mechanism : Acetazolamide’s sulfonamide group directly binds zinc in carbonic anhydrase, while the target compound’s benzoate ester may interact via hydrophobic or π-π stacking .
- Solubility : Acetazolamide (log P ~0.4) is more hydrophilic than the target compound (estimated log P ~2.1), affecting tissue distribution .
Biological Activity
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate is a synthetic compound that falls within the category of thiadiazole derivatives. These compounds have gained attention for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this specific compound, drawing from various research studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a thiadiazole ring, which is known for its potential pharmacological properties.
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit significant biological activities. The biological effects of this compound are primarily categorized into the following areas:
1. Antimicrobial Activity
Thiadiazole derivatives have been reported to show considerable antimicrobial properties against various bacterial strains. Studies have demonstrated that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate |
Research has shown that compounds similar to this compound display IC50 values ranging from 2.14 µM to 21.25 µM for various bacterial strains, indicating promising antibacterial potential .
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in several studies. For instance, some derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis in cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 1 - 7 |
| HepG2 | 0.5 |
In comparative studies, the reference drug doxorubicin has an IC50 value of 0.5 µM, highlighting the competitive efficacy of these new compounds .
3. Enzyme Inhibition
Thiadiazole derivatives have also been studied for their ability to inhibit key enzymes involved in various biological processes. For example:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition | 2.14 - 6.28 |
| Urease | Strong Inhibition | 1.13 - 6.28 |
These findings suggest that compounds like this compound could serve as leads in developing new enzyme inhibitors for therapeutic applications .
Case Studies
Several case studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Antimicrobial Screening : A study evaluated a series of thiadiazole compounds against multiple bacterial strains and found that certain derivatives exhibited potent activity comparable to existing antibiotics .
- Cytotoxicity Assessment : Another study assessed the cytotoxicity of synthesized thiadiazole derivatives on cancer cell lines and reported significant anticancer properties .
- Enzyme Inhibition Studies : Research on enzyme inhibition demonstrated that synthesized compounds effectively inhibited both AChE and urease with IC50 values significantly lower than standard drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
